2-Fluoro-4-hydroxynicotinic acid
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Overview
Description
2-Fluoro-4-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxynicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method is the direct fluorination of 4-hydroxynicotinic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-fluoro-4-aminonicotinic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-oxonicotinic acid.
Reduction: Formation of 2-fluoro-4-aminonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. Additionally, the hydroxyl group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxynicotinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-3-hydroxynicotinic acid: Similar structure but with the hydroxyl group at the 3-position.
2-Fluoro-5-hydroxynicotinic acid: Hydroxyl group at the 5-position, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4-hydroxynicotinic acid is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H4FNO3 |
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Molecular Weight |
157.10 g/mol |
IUPAC Name |
2-fluoro-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
KAHPKIACUFRLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)C(=O)O)F |
Origin of Product |
United States |
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